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2-(1H-1,2,4-triazol-1-yl)propan-1-amine

Cat. No.: B1318009
CAS No.: 876669-35-1
M. Wt: 126.16 g/mol
InChI Key: ZDGKUKFHKBGSDZ-UHFFFAOYSA-N
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Description

Significance of Nitrogen Heterocycles in Advanced Synthetic Chemistry

Nitrogen heterocycles are organic compounds containing a ring structure with at least one nitrogen atom. scbt.com They are ubiquitous in nature and are fundamental to a vast array of biological processes. Their importance in advanced synthetic chemistry is multifaceted, stemming from their roles as versatile intermediates, catalysts, or the core scaffolds of final products. scbt.com A significant percentage of FDA-approved small-molecule drugs, estimated to be around 59%, feature a nitrogen-containing heterocyclic core, highlighting their indispensable role in pharmaceutical design. nih.gov

The utility of these compounds is derived from several key attributes:

Biological Activity: Many nitrogen heterocycles form the backbone of pharmaceuticals and agrochemicals, exhibiting a wide spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. scbt.comnih.gov The nitrogen atoms can readily form hydrogen bonds with biological targets such as enzymes and receptors, which is a crucial factor in their pharmacological efficacy. nih.gov

Chemical Reactivity: The presence of nitrogen atoms imparts unique electronic properties to the heterocyclic ring, enabling a variety of chemical transformations like substitution, addition, and cycloaddition reactions. scbt.com This reactivity allows chemists to modify and functionalize these scaffolds to create a wide range of derivatives with tailored properties.

Structural Diversity: Nitrogen heterocycles can be synthesized in a vast array of ring sizes, from five-membered rings like pyrroles and triazoles to six-membered rings like pyridines and pyrimidines, as well as fused systems like indoles. scbt.com This structural diversity provides a rich chemical space for the development of novel compounds.

Beyond medicine and agriculture, nitrogen heterocycles are integral to materials science, where they serve as building blocks for functional materials like conducting polymers and dyes, and in catalysis, where they act as ligands to enhance the activity and selectivity of metal catalysts. scbt.com

The 1,2,4-Triazole (B32235) Moiety: Fundamental Structural Characteristics and Research Relevance

Within the large family of nitrogen heterocycles, the 1,2,4-triazole ring is a five-membered aromatic system composed of two carbon and three nitrogen atoms. rsc.org This moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural feature in a multitude of clinically successful drugs. nih.gov

Fundamental Structural Characteristics: The 1,2,4-triazole ring is a planar molecule characterized by its aromaticity, with 6π electrons delocalized across the ring. rsc.orgbldpharm.com This aromatic nature confers significant stability, making the ring difficult to cleave. nih.gov The molecule is amphoteric, capable of being protonated or deprotonated in aqueous solutions. bldpharm.com Due to the high electronegativity of the nitrogen atoms, the carbon atoms in the ring are electron-deficient, making them susceptible to nucleophilic attack under certain conditions. Conversely, electrophilic substitution typically occurs at the nitrogen atoms, which have higher electron density. rsc.org

Table 1: Physicochemical Properties of 1H-1,2,4-Triazole
PropertyValueReference
Molecular FormulaC₂H₃N₃ nih.gov
AppearanceWhite powder solid nih.gov
Melting Point120–121 °C nih.gov
Boiling Point260 °C nih.gov
SolubilityHighly soluble in water; soluble in alcohol and other organic solvents nih.gov
pKa (of C₂N₃H₄⁺)2.45 bldpharm.com
pKa (of neutral molecule)10.26 bldpharm.com

Research Relevance: The 1,2,4-triazole nucleus is a key pharmacophore due to its unique ability to engage in biological interactions through its dipole character and hydrogen bonding capacity. nih.gov Its structural rigidity and solubility profile further enhance its desirability as a drug scaffold. nih.gov Consequently, 1,2,4-triazole derivatives have demonstrated a remarkably broad spectrum of pharmacological activities. indexcopernicus.com This has led to their development as potent agents in various therapeutic areas. researchgate.net

Table 2: Examples of Marketed Drugs Containing the 1,2,4-Triazole Moiety
Drug NameTherapeutic ClassReference
FluconazoleAntifungal nih.gov
ItraconazoleAntifungal nih.gov
LetrozoleAnticancer (Breast Cancer) zsmu.edu.ua
AnastrozoleAnticancer (Breast Cancer) zsmu.edu.ua
AlprazolamAnxiolytic zsmu.edu.ua
RibavirinAntiviral zsmu.edu.ua

Beyond pharmaceuticals, these compounds are utilized in agriculture as fungicides and herbicides and in materials science as corrosion inhibitors and components of polymers. rsc.org

Tautomeric Forms and their Implications in 1,2,4-TriazolesAn important structural feature of the 1,2,4-triazole ring is its ability to exist in different tautomeric forms. Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For the unsubstituted 1,2,4-triazole, two primary tautomers exist: the 1H-1,2,4-triazole and the 4H-1,2,4-triazole.nih.gov

These forms are in rapid equilibrium, though numerous studies have indicated that the 1H tautomer is generally more stable than the 4H form. nih.govnih.govcymitquimica.com This tautomeric behavior is critical as it influences the molecule's chemical reactivity and its mode of interaction with biological targets. nih.gov The position of the proton can affect which nitrogen atom acts as a hydrogen bond donor or acceptor, thereby altering the binding affinity of a triazole-containing drug to its receptor. The specific tautomeric form that predominates can be influenced by the solvent, temperature, and the nature of substituents on the triazole ring. nih.gov

Position of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine within Contemporary Organic Synthesis

While the broader class of 1,2,4-triazole derivatives is extensively documented, specific research literature detailing the synthesis, characterization, and application of this compound is not widely available in published academic journals. Its existence is confirmed by chemical supplier catalogs, which provide basic molecular information.

Table 3: Basic Properties of this compound
PropertyValueReference
Molecular FormulaC₅H₁₀N₄ chemicalbook.com
Molecular Weight126.16 g/mol chemicalbook.com

Based on its structure, the potential position of this compound in contemporary organic synthesis can be inferred. The molecule possesses three key features:

The 1H-1,2,4-triazole ring: A proven pharmacophore associated with a wide range of biological activities.

A primary amine (-NH₂) group: A versatile functional group that can be readily modified to build more complex molecules or can itself participate in crucial biological interactions. The presence of amino groups on heterocyclic scaffolds is a common strategy in medicinal chemistry to modulate pharmacological activity. zsmu.edu.uamdpi.com

A chiral center: The second carbon of the propane (B168953) chain is bonded to four different groups (a hydrogen atom, a methyl group, the triazole ring, and the aminomethyl group), making the molecule chiral.

The combination of these features, particularly the chirality, suggests that this compound could serve as a valuable chiral building block. Chiral amines are of immense importance in asymmetric synthesis, often used as starting materials or catalysts for creating enantiomerically pure pharmaceuticals. nih.gov The synthesis of chiral molecules containing the 1,2,4-triazole moiety is an active area of research, as the specific stereochemistry of a drug can be critical to its efficacy and safety. scbt.comscbt.com

Therefore, this compound is logically positioned as a potential precursor for the synthesis of novel, enantiomerically pure therapeutic agents. Its triazole ring provides a foundation for biological activity, while the chiral amine handle offers a site for synthetic elaboration, allowing for the construction of a library of derivatives to be screened for various pharmacological targets. Its utility could lie in creating new antifungal, anticancer, or antiviral agents, mirroring the established applications of the triazole core.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N4 B1318009 2-(1H-1,2,4-triazol-1-yl)propan-1-amine CAS No. 876669-35-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,2,4-triazol-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-5(2-6)9-4-7-3-8-9/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGKUKFHKBGSDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N1C=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 1h 1,2,4 Triazol 1 Yl Propan 1 Amine and Analogous Structures

General Principles of 1,2,4-Triazole (B32235) Ring Formation

The formation of the 1,2,4-triazole ring is a fundamental step in heterocyclic chemistry, with several established methods. These approaches typically involve the condensation and cyclization of molecules containing the requisite nitrogen and carbon atoms.

Cyclization Reactions Utilizing Hydrazine Derivatives and Nitrogen Sources

A primary and versatile method for constructing the 1,2,4-triazole scaffold involves the cyclization of hydrazine derivatives with various single or multiple-carbon-atom-containing reagents that also serve as nitrogen sources. Common strategies include the reaction of hydrazides or hydrazones with compounds containing a C=N bond.

For instance, the Einhorn-Brunner reaction involves the condensation of hydrazines with diacylamines. Similarly, the Pellizzari reaction achieves cyclization through the reaction of hydrazides with amides. More contemporary methods utilize a one-pot, three-component reaction, for example, condensing isothiocyanates, amidines, and hydrazines, which proceeds without the need for external catalysts or oxidants. isres.org Another approach involves the I2/TBHP mediated reaction of hydrazones with various amines, which tolerates a wide range of functional groups and produces 1,2,4-triazoles in high yields. frontiersin.orgnih.gov The synthesis of the parent 1H-1,2,4-triazole ring can be achieved by reacting hydrazine hydrate with formamide, where formamide provides the necessary carbon atom for cyclization. google.com A bio-inspired catalytic system using an o-quinone catalyst, a Lewis acid co-catalyst, and oxygen as the terminal oxidant can couple primary amines and hydrazines to form the triazole ring, producing only water and ammonia (B1221849) as by-products. rsc.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches to Triazoles

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of "click chemistry," renowned for its high efficiency, regioselectivity, and mild reaction conditions. nih.gov However, it is crucial to note that the CuAAC reaction, a variant of the Huisgen 1,3-dipolar cycloaddition, exclusively produces 1,2,3-triazole isomers (specifically, 1,4-disubstituted-1,2,3-triazoles). nih.govwikipedia.org The reaction unites an organic azide and a terminal alkyne. wikipedia.org The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide, proceeding through a copper-containing six-membered ring intermediate before yielding the stable 1,2,3-triazole product. nih.gov

While this method is a cornerstone for the synthesis of 1,2,3-triazoles, it is not a direct route to the 1,2,4-triazole scaffold. The synthesis of 1,2,4-triazoles relies on the cyclization methods described previously, which involve different starting materials and reaction pathways. isres.orgfrontiersin.org

Microwave-Assisted Synthetic Protocols for 1,2,4-Triazole Scaffolds

The application of microwave irradiation has become a valuable tool in organic synthesis, offering significant advantages over conventional heating methods for the formation of 1,2,4-triazole scaffolds. rsc.org Microwave-assisted synthesis leverages the ability of polar molecules to convert electromagnetic radiation into heat, leading to rapid and uniform heating of the reaction mixture. pnrjournal.com This often results in dramatically reduced reaction times, increased product yields, and improved purity profiles. nih.govscielo.org.za

Numerous studies have demonstrated the efficiency of microwave assistance in 1,2,4-triazole synthesis. For example, a protocol that required 27 hours under conventional heating was completed in just 30 minutes using microwave irradiation, yielding an impressive 96% of the product. nih.gov In another instance, a synthesis was accomplished in 33–90 seconds with a remarkable 82% yield. nih.gov These protocols are considered a form of green chemistry as they enhance energy efficiency and can reduce the need for hazardous solvents. rsc.orgnih.gov

Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives
Synthetic MethodHeating MethodReaction TimeYield (%)Reference
Cyclization of Hydrazines and N-Acyl AmidesConventional>4.0 hoursNot specified nih.gov
Cyclization of Hydrazines and N-Acyl AmidesMicrowave1 minute85% nih.gov
Synthesis of Piperazine-azole-fluoroquinolone derivativesConventional27 hoursNot specified nih.gov
Synthesis of Piperazine-azole-fluoroquinolone derivativesMicrowave30 minutes96% nih.gov
Synthesis of N-substituted propenamide derivativesConventionalSeveral hoursNot specified nih.gov
Synthesis of N-substituted propenamide derivativesMicrowave33-90 seconds82% nih.gov
Synthesis of 3,5-disubstituted-1,2,4-triazolesHydrothermal72 hoursNot specified nih.gov
Synthesis of 3,5-disubstituted-1,2,4-triazolesMicrowave1.5 hours85% nih.gov

Strategies for Introducing the Propan-1-amine Moiety

Once the 1,2,4-triazole ring is formed, the next critical step is the introduction of the 2-(amino)propyl side chain at one of the ring's nitrogen atoms. This is typically achieved through N-alkylation.

Nucleophilic Substitution Reactions Involving Amine Precursors

The introduction of the propan-1-amine side chain onto the 1,2,4-triazole ring is commonly achieved via a nucleophilic substitution reaction. In this process, the deprotonated 1,2,4-triazole acts as a nucleophile, attacking an electrophilic three-carbon chain that carries a protected or masked amine group. tandfonline.com The amine functionality must be protected or exist as a precursor to prevent it from interfering with the alkylation step.

Common strategies include:

Gabriel Synthesis: The triazole anion reacts with an N-(haloalkyl)phthalimide, such as N-(2-bromopropyl)phthalimide. The phthalimide group serves as a protected form of the primary amine, which can be subsequently deprotected, often using hydrazine, to release the desired amine. libretexts.org

Use of Azide Precursors: Alkylation can be performed with a haloalkyl azide (e.g., 1-azido-2-bromopropane). The azide group is then reduced to a primary amine in a subsequent step, for example, through catalytic hydrogenation or with Staudinger reduction.

Reaction with Epoxides: A relevant strategy involves the ring-opening of an epoxide. For instance, reacting 1,2,4-triazole with a substituted oxirane, such as 2-methyloxirane, under acidic or basic conditions can install a 2-hydroxypropyl side chain. google.com The resulting secondary alcohol could then be converted to an amine through a sequence of reactions, such as conversion to a leaving group (e.g., mesylate), displacement with azide, and subsequent reduction.

These methods allow for the controlled installation of the amine-containing side chain onto the pre-formed heterocyclic core.

Alkylation and Acylation Methods for Aliphatic Side Chain Functionalization

The alkylation of the 1,2,4-triazole ring is a key reaction for attaching the aliphatic side chain. A significant challenge in this step is controlling the regioselectivity, as the unsubstituted 1,2,4-triazole has two available nitrogen atoms for alkylation (N1 and N4), which exist in tautomeric forms. tandfonline.comslideshare.net

The reaction typically involves deprotonating the triazole with a base to form the triazolide anion, which then acts as a nucleophile towards an alkyl halide or other alkylating agent. tandfonline.com The ratio of the resulting 1-substituted and 4-substituted isomers is influenced by several factors, including the choice of base, solvent, and the nature of the alkylating agent. researchgate.net Generally, alkylation with alkyl halides tends to favor substitution at the N1 position. tandfonline.comresearchgate.net For example, the alkylation of 1,2,4-triazole with 4-nitrobenzyl halides using various bases consistently afforded a 90:10 ratio of N1 to N4 isomers. researchgate.net The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base has been reported as a convenient method for the high-yielding synthesis of 1-substituted-1,2,4-triazoles. researchgate.net

Regioselectivity in the Alkylation of 1,2,4-Triazole
Alkylating AgentBaseSolventN1:N4 Isomer RatioReference
Alkyl HalidesDBUTHF~90:10 researchgate.net
4-Nitrobenzyl HalidesVariousNot specified90:10 researchgate.net
General Alkyl HalidesSodium AlkoxidesNot specifiedN1 is the major product tandfonline.com
α,β-Unsaturated Ketones (Aza-Michael)DBU or Alkali SaltNot specifiedN1 only researchgate.net

While direct alkylation is most common, acylation can also be employed. For example, 1,2,4-triazole can be converted to 1-acetyl-1,2,4-1H-triazole, which can then be alkylated to afford 4-alkylated triazoles after methanolysis. tandfonline.com This provides a route to functionalize the N4 position specifically.

Mannich Reaction-Based Alkylation with NH-Heterocycles

The Mannich reaction is a three-component condensation reaction that involves the aminoalkylation of an acidic proton located adjacent to a carbonyl group. taylorandfrancis.comwikipedia.org This reaction typically utilizes an aldehyde (commonly formaldehyde), a primary or secondary amine, and a compound containing an active hydrogen. oarjbp.comadichemistry.com The product, a β-amino carbonyl compound, is known as a Mannich base. taylorandfrancis.comwikipedia.org This versatile carbon-carbon bond-forming reaction is instrumental in the synthesis of various nitrogen-containing heterocyclic compounds. taylorandfrancis.com

In the context of synthesizing structures analogous to 2-(1H-1,2,4-triazol-1-yl)propan-1-amine, the NH-proton of the 1,2,4-triazole ring can act as the acidic component. The general mechanism commences with the formation of an iminium ion from the reaction of the aldehyde and the amine. wikipedia.orgadichemistry.com The NH-heterocycle then acts as a nucleophile, attacking the iminium ion to form the aminoalkylated product. For instance, 1,2,4-triazole derivatives have been successfully used as substrates in Mannich reactions to produce bioactive molecules. ias.ac.in The reaction of a 1,2,4-triazole with an appropriate aldehyde and amine under suitable conditions can yield the desired aminoalkylated triazole. oarjbp.comias.ac.in While a specific documented synthesis of this compound via a direct three-component Mannich reaction is not readily found, the principles of the reaction support its feasibility. A hypothetical pathway could involve the reaction of 1H-1,2,4-triazole with acetaldehyde and ammonia or a protected amine equivalent.

The Mannich reaction is a cornerstone in the synthesis of complex molecules, including those with potential biological activity. ias.ac.innih.gov Its application to NH-heterocycles like 1,2,4-triazole provides a direct route to introduce aminoalkyl side chains, a common feature in many pharmaceutical compounds. ias.ac.in

Green Chemistry Principles in the Synthesis of Triazole Amines

The synthesis of triazole derivatives has increasingly incorporated the principles of green chemistry to minimize environmental impact. researchgate.netrsc.org This involves the use of eco-friendly materials and methodologies, moving away from traditional synthetic routes that often rely on hazardous reagents and solvents. rsc.org

Application of Environmentally Benign Catalysts and Reaction Media

A significant focus in the green synthesis of triazoles has been the development and use of environmentally benign catalysts and reaction media. researchgate.netresearchgate.net Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent method for synthesizing 1,2,3-triazoles, has been adapted to align with green chemistry principles. researchgate.net This includes the use of heterogeneous catalysts that can be easily recovered and recycled, such as copper nanoparticles and supported copper catalysts. researchgate.net For the synthesis of 1,2,4-triazoles, metal-free protocols are being explored. amazonaws.comrsc.org

The choice of reaction medium is another critical aspect of green synthesis. Water, glycerol, and deep eutectic solvents (DES) are increasingly used as green alternatives to volatile organic compounds (VOCs). consensus.app Water is a particularly attractive solvent due to its non-toxic and non-flammable nature. consensus.app For example, a visible-light-promoted CuAAC method has been developed using water as the solvent, allowing for the recycling of both the copper catalyst and the solvent. consensus.app The use of alternative energy sources like microwave irradiation and ultrasound has also been shown to accelerate reactions, often leading to higher yields and cleaner products in shorter reaction times. nih.govrsc.org

Green Chemistry ApproachCatalyst/MediumKey AdvantagesExample Reaction
Benign CatalystsCopper NanoparticlesRecyclable, low catalyst loadingAzide-alkyne cycloaddition
Benign CatalystsZnO NanoparticlesEconomical, efficient for regioselective synthesisRegioselective triazole synthesis
Green SolventsWaterNon-toxic, non-flammable, recyclableVisible-light-promoted CuAAC
Green SolventsGlycerolBiodegradable, allows for room temperature reactionsOne-pot three-component synthesis of 1,2,3-triazoles
Alternative EnergyMicrowave IrradiationReduced reaction times, increased yieldsSynthesis of 1,2,4-triazole derivatives
Alternative EnergyUltrasoundEfficient synthesis of mono and bis-1,2,3-triazolesOne-pot click reactions

Development of Sustainable Synthetic Routes

Sustainable synthetic routes for triazole amines aim to improve atom economy, reduce waste, and simplify purification processes. researchgate.net One-pot, multi-component reactions are a key strategy in this regard, as they combine several synthetic steps into a single operation, thereby reducing the need for intermediate isolation and purification. researchgate.net The development of continuous-flow processes for triazole synthesis is another promising approach. amazonaws.comrsc.org Flow chemistry offers advantages in terms of safety, scalability, and process control, particularly for reactions involving energetic intermediates. amazonaws.comrsc.org A metal-free, continuous-flow process has been reported for the synthesis of a 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, highlighting the potential of this technology for the sustainable production of triazole derivatives. amazonaws.comrsc.org

The design of synthetic pathways that avoid the use of toxic and hazardous reagents is also a priority. For instance, routes that circumvent the use of isocyanates in the synthesis of urazoles, precursors to some triazole compounds, have been developed. rsc.org These sustainable methods often involve solvent-free conditions and result in high yields. rsc.org

Stereoselective Synthesis and Resolution of Chiral Triazole Amines

The synthesis of enantiomerically pure chiral triazole amines is of significant interest, particularly for pharmaceutical applications where the stereochemistry of a molecule can profoundly affect its biological activity. nih.gov

Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

Asymmetric synthesis provides a direct route to enantiomerically enriched compounds. This can be achieved through the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. wikipedia.orgnih.gov These auxiliaries, often derived from natural products like amino acids or terpenes, can be recovered and reused. nih.gov For example, oxazolidinones and camphorsultam are well-known chiral auxiliaries used in a variety of asymmetric transformations. wikipedia.org

Alternatively, chiral catalysts can be employed to induce enantioselectivity. researchgate.net The development of chiral ligands for metal-catalyzed reactions has been a major focus in asymmetric catalysis. acs.org For instance, planar-chiral oxazole-pyridine N,N-ligands have been successfully applied in palladium-catalyzed asymmetric cyclization reactions. acs.org In the context of triazole synthesis, enantioselective copper-catalyzed azide-alkyne cycloaddition reactions have been developed to produce chiral 1,4-disubstituted triazoles. researchgate.net

Chiral Auxiliary/Catalyst TypeExampleApplication
Chiral AuxiliaryOxazolidinonesAsymmetric alkylation and aldol reactions
Chiral AuxiliaryCamphorsultamVarious asymmetric transformations
Chiral AuxiliaryPseudoephedrine/PseudoephenamineDiastereoselective alkylation reactions harvard.edu
Chiral Catalyst(S)-ProlineAsymmetric Mannich reactions wikipedia.org
Chiral CatalystPlanar-chiral Oxazole-Pyridine LigandsPalladium-catalyzed asymmetric cyclization

Kinetic Resolution Techniques for Racemic Mixtures

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. wikipedia.org This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in an enantioenriched sample of the less reactive enantiomer. wikipedia.org Enzymatic kinetic resolution has emerged as a powerful and environmentally friendly approach for the synthesis of chiral amines. diva-portal.org Lipases and transaminases are commonly used enzymes for this purpose. diva-portal.orgmdpi.com For example, Candida rugosa lipase has been used for the kinetic resolution of a building block for β-blockers, achieving high enantiomeric purity. mdpi.com

In addition to enzymatic methods, catalytic kinetic resolution using chiral acylating agents has also been developed for amines. ethz.ch This approach can provide access to enantioenriched N-heterocycles with good selectivity. ethz.ch Furthermore, combining a transaminase with an amino acid oxidase in a chemoenzymatic system can lead to the efficient kinetic resolution of racemic amines with excellent enantiomeric excess. rsc.org

Process Optimization and Scalability Considerations in Triazole Amine Synthesis

The successful transition of a synthetic route for this compound and its analogs from laboratory-scale discovery to industrial-scale production hinges on rigorous process optimization and careful consideration of scalability. The primary goals are to maximize yield, purity, and throughput while ensuring operational safety, cost-effectiveness, and environmental sustainability. Key areas of focus include the optimization of reaction parameters, the selection of appropriate reagents and catalysts, and the implementation of advanced manufacturing technologies.

Reaction Parameter Optimization

The optimization of reaction conditions is a critical step in developing a robust and efficient synthesis. This involves a systematic investigation of how various parameters affect the reaction's outcome, including yield, reaction time, and impurity profile.

For the synthesis of substituted 1,2,4-triazoles, parameters such as solvent, temperature, reaction time, and the choice of base or catalyst are paramount. For instance, in the microwave-assisted synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, a close analog structure, a detailed optimization study revealed the significant impact of the solvent and temperature on the product yield. nih.govrsc.org

Table 1: Optimization of Reaction Conditions for a Model Triazole Amine Synthesis nih.govrsc.org

EntrySolventTemperature (°C)Time (min)Isolated Yield (%)
1EtOH1802527
2H₂O1802528
3Dioxane1802531
4MeCN1802542
5MeCN1702551

The data demonstrates that acetonitrile (B52724) (MeCN) is a superior solvent to ethanol (EtOH) or water (H₂O) for this particular transformation, and a slight reduction in temperature from 180°C to 170°C led to a notable improvement in the isolated yield. nih.govrsc.org Such optimization studies are essential for defining the ideal operating conditions before scaling up.

Similarly, the N-alkylation of the 1,2,4-triazole ring, a key step in many synthetic routes to compounds like this compound, is highly dependent on the choice of base and solvent to control regioselectivity and maximize yield. The use of specific bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), has been shown to provide high yields of the desired 1-substituted-1,2,4-triazoles. researchgate.net

Scalability Challenges and Solutions

Scaling a synthetic process from grams in a laboratory to kilograms or tons in a manufacturing plant introduces a new set of challenges that must be addressed.

Key Scalability Considerations:

Reagent Selection and Safety: On a large scale, the use of highly toxic or explosive reagents, such as sodium azide, is discouraged. frontiersin.org Alternative, safer nitrogen sources and synthetic strategies are preferred for industrial applications.

Thermal Management: Many reactions for triazole synthesis are exothermic. Proper thermal management is crucial to prevent runaway reactions. What is easily controlled in laboratory glassware can become a significant safety hazard in a large reactor.

Work-up and Purification: Isolation of water-soluble products, which is common for amine-containing compounds, can be challenging and resource-intensive at a large scale. researchgate.net Developing efficient extraction and crystallization procedures that minimize solvent waste is a key aspect of process development.

Catalyst Efficiency and Removal: While many syntheses rely on catalysts, their cost, efficiency, and removal from the final product are critical scalability factors. Heterogeneous catalysts, such as copper-on-charcoal, are often favored for large-scale production because they can be easily filtered and potentially reused, simplifying purification. nih.gov Homologous cage amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) have also been identified as highly efficient, non-toxic, and inexpensive catalysts for producing triazole-based fungicides on an industrial scale. google.com

Table 2: Comparison of Batch vs. Flow Synthesis for Triazole Production

ParameterBatch SynthesisContinuous-Flow Synthesis
Safety Handling of unstable intermediates can be hazardous at scale.Inherently safer due to small reactor volumes and superior heat/mass transfer. researchgate.netnih.gov
Scalability Scale-up is often non-linear and requires significant redevelopment.Easily scalable by extending operation time or using parallel reactors ("numbering-up"). nih.gov
Control Less precise control over temperature, mixing, and reaction time.Precise control over all reaction parameters, leading to higher consistency and purity. researchgate.net
Yield & Purity Often lower due to side reactions and decomposition.Typically higher yields and purity due to better control and shorter reaction times. nih.gov
Efficiency Can involve multiple, lengthy unit operations.Allows for the integration of reaction, work-up, and purification steps, increasing efficiency. researchgate.net

To overcome these challenges, modern chemical manufacturing is increasingly adopting continuous-flow processing. researchgate.net Flow chemistry offers a paradigm shift from traditional batch reactors. In a flow system, reagents are continuously pumped through a heated tube or column, where the reaction occurs. This methodology provides superior control over reaction parameters and significantly improves safety, especially when dealing with highly energetic intermediates. nih.gov The successful gram-scale production of various triazole derivatives has been demonstrated using flow systems, highlighting its potential for the industrial synthesis of compounds like this compound. nih.govacs.org This approach not only enhances safety and efficiency but is also considered a "greener" alternative to batch synthesis. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 2 1h 1,2,4 Triazol 1 Yl Propan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional spectra, a complete and unambiguous assignment of all protons and carbons in 2-(1H-1,2,4-triazol-1-yl)propan-1-amine can be achieved.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The triazole ring protons (H-3 and H-5) are anticipated to appear as singlets in the downfield aromatic region, typically between δ 7.9 and 8.5 ppm, due to the electron-withdrawing nature of the heterocyclic ring. The protons of the propan-1-amine side chain would exhibit characteristic multiplicities and chemical shifts. The methine proton (CH) attached to the triazole N-1 position is significantly deshielded and would likely appear as a multiplet. The adjacent methylene (B1212753) (CH₂) and methyl (CH₃) protons would show signals further upfield, with their splitting patterns dictated by scalar coupling to neighboring protons. The amine (NH₂) protons typically present as a broad singlet whose chemical shift is dependent on solvent, concentration, and temperature.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. The two carbons of the triazole ring (C-3 and C-5) are expected in the downfield region (δ 140-155 ppm). The carbons of the aliphatic side chain would appear at higher field strengths, with the carbon atom directly bonded to the triazole nitrogen (C-2 of the propyl chain) being more deshielded than the terminal methyl and methylene carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Multiplicity (¹H)
CH~1.3 - 1.5~15 - 20Doublet (d)
CH₂-NH₂~3.0 - 3.5~40 - 50Multiplet (m)
CH-Triazole~4.5 - 5.0~55 - 65Multiplet (m)
NHVariable (Broad)-Singlet (br s)
Triazole C3-H~7.9 - 8.2~150 - 155Singlet (s)
Triazole C5-H~8.2 - 8.5~140 - 145Singlet (s)

To confirm the assignments from one-dimensional NMR and to establish the complete molecular connectivity, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) scalar couplings. For this compound, COSY would show correlations between the methyl protons, the methine proton, and the methylene protons, confirming the contiguous -CH(CH₃)-CH₂- backbone of the propanamine moiety.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (¹JCH). It allows for the unambiguous assignment of each carbon signal by linking it to its known proton resonance. For example, the signal for the C-5 proton of the triazole ring would show a cross-peak to the C-5 carbon signal.

NOE (Nuclear Overhauser Effect): NOE-based experiments (like NOESY or ROESY) identify protons that are close in space, irrespective of their bonding connectivity. These experiments can help to determine the preferred conformation of the flexible propanamine side chain relative to the planar triazole ring.

The 1,2,4-triazole (B32235) ring system can theoretically exist in different tautomeric forms, such as the 1H, 2H, and 4H tautomers. ijsr.netresearchgate.net The position of the substituent on the nitrogen atom determines which tautomer is present. In this compound, the propanamine group is fixed at the N-1 position, which quenches the potential for 1H/2H/4H prototropic tautomerism of the ring itself. acs.org NMR spectroscopy is the definitive tool to confirm this. The presence of a single, sharp set of signals for the triazole protons and carbons, rather than multiple sets of signals or averaged resonances, confirms the existence of a single, stable N-1 substituted isomer in solution. ncl.res.in

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint that is highly useful for identifying the functional groups present.

The IR spectrum of this compound is expected to show characteristic absorption bands for both the primary amine and the triazole ring. researchgate.net

Amine Group (NH₂): A primary amine is characterized by a pair of medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. libretexts.org Additionally, an NH₂ scissoring (bending) vibration is typically observed in the 1590-1650 cm⁻¹ range. libretexts.org

Triazole Ring: The aromatic C-H stretching of the triazole ring gives rise to sharp bands above 3000 cm⁻¹, typically around 3100-3150 cm⁻¹. The C=N and N=N stretching vibrations within the ring produce a series of characteristic absorptions in the 1400-1600 cm⁻¹ region.

Aliphatic Chain: C-H stretching vibrations from the methyl, methylene, and methine groups of the propanamine side chain are expected to appear as strong bands just below 3000 cm⁻¹.

Table 2: Predicted IR Absorption Frequencies for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H Stretch (asymmetric & symmetric)Primary Amine
3100 - 3150C-H Stretch (aromatic)Triazole Ring
2850 - 2960C-H Stretch (aliphatic)Propyl Chain
1590 - 1650N-H Bend (scissoring)Primary Amine
1400 - 1600C=N, N=N StretchTriazole Ring

As noted, the tautomeric form of the title compound is fixed by N-1 substitution. IR spectroscopy supports this by showing a consistent spectral pattern without evidence of multiple species. However, IR is highly sensitive to intermolecular interactions, particularly hydrogen bonding. nih.govresearchgate.net The primary amine group is a potent hydrogen bond donor (via the N-H bonds) and acceptor. In a condensed phase (liquid or solid), intermolecular N-H···N hydrogen bonds are expected. These interactions cause the N-H stretching bands to broaden and shift to lower frequencies (red-shift) compared to their positions in a dilute gas or non-polar solution. spectroscopyonline.com The nitrogen atoms of the triazole ring can also participate as hydrogen bond acceptors, leading to a potentially complex network of interactions. The shape and position of the N-H stretching bands in the IR spectrum can therefore provide valuable insight into the nature and extent of hydrogen bonding in the sample. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, various ionization methods provide complementary information.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that transfers ions from a solution into the gas phase. nih.gov It is particularly suitable for polar and thermally labile molecules. In ESI-MS, the analyte solution is sprayed through a highly charged capillary, creating charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase, which are then analyzed by the mass spectrometer. nih.gov

For this compound, its basic nature due to the primary amine group facilitates ready protonation in a positive ion mode, typically yielding an abundant pseudomolecular ion [M+H]⁺. The fragmentation of this ion can be induced by collision-induced dissociation (CID) to provide structural insights. The fragmentation pathways for related 1,2,4-triazole derivatives often involve the cleavage of bonds within the side chain or the triazole ring itself. researchgate.netresearchgate.net

Key Expected Observations:

Pseudomolecular Ion: A prominent peak corresponding to the protonated molecule [C₅H₁₀N₄ + H]⁺.

Fragmentation: Common fragmentation pathways would likely include the loss of ammonia (B1221849) (NH₃) from the protonated amine, cleavage of the C-C bond in the propyl chain, and cleavage of the N-C bond connecting the side chain to the triazole ring.

Table 1: Predicted ESI-MS Fragmentation Data for this compound

m/z (mass-to-charge ratio) Proposed Ion Proposed Formula Fragmentation Pathway
127.10[M+H]⁺[C₅H₁₁N₄]⁺Protonated parent molecule
110.07[M+H - NH₃]⁺[C₅H₈N₃]⁺Loss of ammonia
82.06[C₃H₄N₃]⁺[C₃H₄N₃]⁺Cleavage of the propyl side chain
70.06[C₂H₄N₃]⁺[C₂H₄N₃]⁺Triazole ring fragment

Note: The m/z values are theoretical and based on expected fragmentation patterns for similar structures.

Electron Impact Mass Spectrometry (EI-MS)

Electron Impact (EI) is a hard ionization technique where high-energy electrons bombard the sample in the gas phase, causing ionization and extensive fragmentation. researchgate.netias.ac.in This method provides a characteristic fragmentation pattern, often referred to as a chemical fingerprint, which is highly useful for structural elucidation and library matching.

For compounds like this compound, the molecular ion peak (M⁺) may be observed, but often with low intensity due to the high energy of the ionization process. tsijournals.comraco.cat The fragmentation pattern is typically dominated by ions resulting from alpha-cleavage adjacent to the nitrogen atom of the amine and cleavage of the bond between the propyl chain and the triazole ring. The fragmentation of the triazole ring itself is also a common pathway observed in related derivatives. researchgate.net

Key Expected Observations:

Molecular Ion: A peak at m/z corresponding to the molecular weight of the neutral molecule, C₅H₁₀N₄.

Base Peak: Often results from a stable fragment, such as the one formed by alpha-cleavage.

Characteristic Fragments: Ions corresponding to the triazole ring and fragments of the propyl-amine side chain.

Table 2: Predicted EI-MS Fragmentation Data for this compound

m/z (mass-to-charge ratio) Relative Intensity (%) Proposed Fragment Fragmentation Pathway
126Low[C₅H₁₀N₄]⁺Molecular Ion (M⁺)
96Moderate[M - CH₂NH₂]⁺Loss of aminomethyl radical
83Moderate[C₃H₅N₃]⁺Triazole with ethyl fragment
69High[C₂H₃N₃]⁺Triazole ring fragment
44High[CH₃CHNH₂]⁺Alpha-cleavage product (Base Peak)
30High[CH₂NH₂]⁺Alpha-cleavage product

Note: Relative intensities are estimations based on typical EI-MS spectra of aliphatic amines and triazole compounds.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule or its fragments, as each unique formula has a distinct exact mass. This capability is crucial for confirming the identity of a new compound or for distinguishing between compounds with the same nominal mass.

For this compound, HRMS would be used to confirm the elemental formula C₅H₁₀N₄ by measuring the exact mass of its molecular ion or, more commonly in ESI, its protonated form [M+H]⁺.

Table 3: Predicted HRMS Data for Key Ions of this compound

Ion Formula Ion Type Calculated Exact Mass (m/z)
C₅H₁₀N₄[M]⁺126.09054
C₅H₁₁N₄[M+H]⁺127.09837
C₅H₈N₃[M+H - NH₃]⁺110.07727
C₄H₈N₃[M - CH₂NH₂]⁺96.07182

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis of Triazole Amines

Single-crystal X-ray diffraction involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the construction of an electron density map, from which the positions of the atoms in the crystal's unit cell can be determined.

Table 4: Representative Crystallographic Data for a Structurally Related Triazole Derivative (1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol)

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)9.876
c (Å)10.345
β (°)113.45
Volume (ų)948.7
Z (molecules/unit cell)4

Source: Data is representative of similar structures found in crystallographic databases and literature. nih.gov

Insights into Molecular Conformation and Intermolecular Interactions

The detailed structural data from X-ray crystallography provides critical insights into the molecule's preferred conformation and the non-covalent forces that govern its crystal packing.

Molecular Conformation: The 1,2,4-triazole ring is an aromatic, planar heterocycle. The conformation of this compound would be largely defined by the torsion angles of the propan-1-amine side chain relative to this planar ring. The flexibility of the C-C and N-C single bonds in the side chain allows for various possible conformations in solution, but in the solid state, one conformation is typically "frozen" into the crystal lattice. The dihedral angle between the plane of the triazole ring and the atoms of the side chain would be a key parameter. nih.gov

Intermolecular Interactions: The presence of a primary amine group (-NH₂) and the nitrogen atoms of the triazole ring makes this compound an excellent candidate for forming strong hydrogen bonds. The amine group can act as a hydrogen bond donor, while the N2 and N4 atoms of the triazole ring can act as acceptors. These N-H···N hydrogen bonds are expected to be the dominant intermolecular force, linking molecules into chains, dimers, or more complex three-dimensional networks. nih.govresearchgate.net Weaker interactions, such as C-H···N or C-H···π interactions, may also play a role in stabilizing the crystal structure. nih.gov

Table 5: Potential Intermolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor Expected Role
Hydrogen BondAmine (N-H)Triazole (N)Primary interaction, forming chains or dimers
Hydrogen BondC-HTriazole (N)Secondary stabilization of the crystal packing
π–π StackingTriazole RingTriazole RingPossible interaction between adjacent molecules

Chromatographic Methods for Purity and Homogeneity Assessment

The assessment of purity and homogeneity is a critical aspect of the characterization of any chemical compound, including this compound. Chromatographic techniques are paramount in this regard, offering high-resolution separation of the main compound from potential impurities, isomers, and degradation products. The selection of a specific chromatographic method is contingent upon the physicochemical properties of the analyte, such as its polarity, volatility, and charge. For this compound, a polar and non-volatile compound, High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are particularly suitable. Gas Chromatography (GC) is more applicable to volatile derivatives or can be used with derivatization techniques.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like many 1,2,4-triazole derivatives. nih.govresearchgate.net Its versatility allows for the use of various stationary and mobile phases to achieve optimal separation. For polar compounds such as this compound, which contains a basic amine group and a polar triazole ring, both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) modes are applicable. researchgate.nethelixchrom.com

In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid (TFA) to improve peak shape for basic analytes. researchgate.net HILIC, conversely, employs a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining and separating very polar compounds that show little retention in RP-HPLC. researchgate.net An HILIC method was successfully developed to quantitatively determine trace amounts of 1,2,4-triazole and 4-amino-1,2,4-triazole (B31798) in pharmaceutical substances. researchgate.net This approach utilized a HILIC column with an isocratic mobile phase of water, acetonitrile, and phosphoric acid, with UV detection at 205 nm. researchgate.net

The selection of the detector is crucial for sensitivity and selectivity. A Diode Array Detector (DAD) or a simple UV detector is commonly used for triazole-containing compounds due to the UV absorbance of the heterocyclic ring. researchgate.net For impurity profiling where impurity standards may not be available, a mass spectrometer (MS) detector provides invaluable structural information.

Table 1: Representative HPLC Conditions for the Analysis of Polar Triazole Derivatives
ParameterReversed-Phase (RP-HPLC) ConditionsHydrophilic Interaction Liquid Chromatography (HILIC) Conditions
Stationary Phase (Column) C18 (Octadecyl silica), 5 µmSilica, Amide, or other polar stationary phases
Mobile Phase Acetonitrile/Water with 0.1% TFAAcetonitrile/Water/Phosphoric Acid
Elution Mode Isocratic or GradientIsocratic
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at ~200-210 nmUV at 205 nm
Application Note Suitable for the main compound and less polar impurities. TFA helps to reduce peak tailing of the amine.Excellent for separating the main compound from highly polar impurities or starting materials like 1,2,4-triazole. researchgate.net

Gas Chromatography (GC) for Volatile Triazole Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. researchgate.net While this compound itself has limited volatility due to its polar amine and triazole functional groups, GC can be employed for the analysis of more volatile precursors, impurities, or derivatives. researchgate.netdnu.dp.uaxjournals.com Studies on the GC-Mass Spectrometry (GC-MS) analysis of various 1,2,4-triazole derivatives have shown that the chromatographic behavior is significantly influenced by the nature of substituents on the triazole ring. researchgate.netdnu.dp.ua

Generally, increasing the polarity of the compound leads to poorer peak shapes and weaker detector responses in GC analysis. dnu.dp.ua For compounds with active hydrogens, such as the amine in this compound, derivatization is often necessary to increase volatility and thermal stability, and to reduce interactions with the stationary phase. Silylation is a common derivatization technique for this purpose. The use of a non-polar capillary column, such as one coated with a dimethylpolysiloxane stationary phase, is typical for the separation of these types of compounds. researchgate.net Coupling GC with a mass spectrometer (MS) provides definitive identification of separated components based on their mass spectra and fragmentation patterns. researchgate.netnih.gov

Table 2: Typical GC Conditions for the Analysis of Volatile Triazole Derivatives
ParameterCondition
Stationary Phase (Column) Non-polar (e.g., 5% Phenyl Methylpolysiloxane)
Injector Temperature 250 °C
Oven Temperature Program Initial temp. 100 °C, ramp to 280 °C at 10 °C/min
Carrier Gas Helium or Hydrogen
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Application Note Suitable for volatile impurities (e.g., residual solvents) or after derivatization of the main compound to increase volatility. researchgate.net MS detection is crucial for structural confirmation of unknown peaks. researchgate.netnih.gov

Capillary Electrophoresis for Purity Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an applied electric field. nih.gov It offers several advantages over HPLC, including higher resolution, faster analysis times, and lower consumption of solvents and reagents. nih.gov CE is particularly well-suited for the purity analysis of charged or chargeable species, making it an excellent method for analyzing the basic compound this compound.

The most common mode of CE is Capillary Zone Electrophoresis (CZE), where separation occurs in a simple buffer-filled capillary. nih.gov For a basic compound like this compound, analysis is typically performed in an acidic buffer (e.g., phosphate (B84403) buffer at pH < 3). nih.gov Under these conditions, the amine group is protonated, giving the molecule a positive charge and allowing it to migrate as a cation. The separation of impurities from the main peak is based on differences in their charge-to-size ratios. nih.gov This technique is highly effective for separating closely related substances, including positional isomers, which can be challenging to resolve by HPLC. mdpi.com

Table 3: Illustrative Capillary Electrophoresis Conditions for Purity Analysis
ParameterCondition
Technique Capillary Zone Electrophoresis (CZE)
Capillary Uncoated Fused Silica (e.g., 50 µm i.d., 50 cm length)
Background Electrolyte (BGE) 20-100 mM Phosphate buffer, pH 2.5 - 3.5 nih.govmdpi.com
Applied Voltage 15 - 30 kV
Temperature 25 °C
Detection Direct UV at ~200 nm
Application Note High-efficiency method for purity assessment and separation of charged impurities and isomers. nih.govmdpi.com The acidic BGE ensures the analyte is in its cationic form.

Theoretical and Computational Investigations of 2 1h 1,2,4 Triazol 1 Yl Propan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of molecular modeling, enabling the detailed study of molecular and electronic structures. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation for the molecule, providing a wealth of information about its properties.

Density Functional Theory (DFT) has become a standard method in computational chemistry for studying the molecular and electronic structure of heterocyclic compounds like 1,2,4-triazole (B32235) derivatives. dnu.dp.uaresearchgate.netnih.gov This approach is favored for its balance of computational cost and accuracy. DFT calculations, often using hybrid functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are used to perform geometry optimization. researchgate.netkaznu.kzresearchgate.net This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation.

From a full geometry optimization of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine, key structural parameters such as bond lengths, bond angles, and dihedral angles can be precisely determined. core.ac.uk These calculated parameters provide a detailed picture of the molecular geometry. For instance, the geometry of the 1,2,4-triazole ring and the conformation of the propan-1-amine side chain are elucidated. DFT also allows for the calculation of electronic properties, including the molecular dipole moment and the distribution of electron density, which are critical for understanding the molecule's polarity and intermolecular interactions. dnu.dp.ua The stability of the molecule can be further assessed through Natural Bond Orbital (NBO) analysis, which investigates hyper-conjugative interactions and charge delocalization. researchgate.net

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

ParameterAtoms InvolvedPredicted Value
Bond LengthN1-N2 (Triazole)~1.38 Å
Bond LengthN2-C3 (Triazole)~1.32 Å
Bond LengthC3-N4 (Triazole)~1.36 Å
Bond LengthN4-C5 (Triazole)~1.35 Å
Bond LengthC5-N1 (Triazole)~1.34 Å
Bond LengthN1-C(propan-1-amine)~1.45 Å
Bond AngleC5-N1-N2 (Triazole)~106°
Bond AngleN1-N2-C3 (Triazole)~112°
Bond AngleN2-C3-N4 (Triazole)~102°
Dihedral AngleN2-N1-C(side chain)-C(side chain)Variable (depends on conformer)

Ab initio (from first principles) methods, such as Hartree-Fock (HF) theory, provide an alternative to DFT for calculating geometric and electronic properties. researchgate.net These methods are based solely on the principles of quantum mechanics without relying on empirical parameters. While computationally more demanding and sometimes less accurate than DFT for systems with significant electron correlation, HF methods are fundamental for theoretical chemistry. kaznu.kz

Calculations using ab initio methods can also yield optimized geometries, total energies, and electronic properties. researchgate.net Comparing the results from HF and DFT methods can provide a more comprehensive understanding of the molecule's characteristics. For this compound, ab initio calculations would confirm the planarity of the triazole ring and provide data on the conformational preferences of the aliphatic side chain.

Conformational Analysis and Tautomerism Studies

The 1,2,4-triazole ring system is known for its prototropic tautomerism, a phenomenon where protons can migrate between the nitrogen atoms of the ring. researchgate.net This leads to the existence of different tautomeric forms, which can be in dynamic equilibrium. nih.gov

For 1,2,4-triazole derivatives, three potential annular tautomers can exist: the 1H, 2H, and 4H forms. In the case of this compound, the substituent is fixed at the N1 position. However, the proton on the triazole ring can still reside on N2 or N4, leading to potential tautomeric forms. Computational modeling is essential for determining the relative stability of these possible tautomers. researchgate.net

By calculating the total electronic energy of each tautomer using methods like DFT, researchers can predict which form is the most stable in the gas phase and in different solvents. researchgate.net The calculations typically show that the relative stability is influenced by the nature and position of substituents on the ring. researchgate.net For substituted triazole amines, the formation of intramolecular hydrogen bonds can also play a significant role in stabilizing a particular tautomeric form. researchgate.net The solvent environment is another critical factor, as polar solvents can stabilize more polar tautomers. researchgate.net

Table 2: Hypothetical Relative Energies of Tautomeric Forms for a Substituted 1,2,4-Triazole

TautomerRelative Energy (Gas Phase, kcal/mol)Relative Energy (Aqueous, kcal/mol)Predicted Population (Aqueous)
1H-tautomer0.00 (Reference)0.00 (Reference)>95%
2H-tautomer+2.5+1.8~4%
4H-tautomer+4.0+3.2&lt;1%

Beyond identifying stable tautomers, computational chemistry can be used to explore the energy profiles and pathways of isomerization between them. mdpi.com This involves locating the transition state (TS) structures that connect the different tautomeric forms on the potential energy surface. The energy of the transition state relative to the reactants determines the activation energy barrier for the isomerization process. researchgate.net

For the tautomerization of triazoles, the mechanism often involves an intramolecular or intermolecular proton transfer. Computational studies can model these pathways, revealing whether the proton transfer is direct or mediated by solvent molecules, such as water. researchgate.net The calculated energy profiles illustrate the key stages of the reaction, including reactants, transition states, and products, providing a complete thermodynamic and kinetic picture of the tautomeric equilibrium. zsmu.edu.ua

Analysis of Electronic Properties (e.g., HOMO-LUMO)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The analysis of these orbitals is fundamental to understanding a molecule's chemical reactivity and electronic transitions. nih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. dnu.dp.ua A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, DFT calculations can determine the energies of the HOMO and LUMO and visualize their spatial distribution. researchgate.net The HOMO is often localized on the electron-rich parts of the molecule, such as the triazole ring and the amine group, while the LUMO is typically distributed over the electron-deficient regions. This information helps predict the sites most susceptible to electrophilic and nucleophilic attack. researchgate.net Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity. nih.gov

Table 3: Predicted Electronic Properties for this compound

Electronic PropertyPredicted Value (eV)Significance
EHOMO (Highest Occupied Molecular Orbital Energy)~ -6.5 eVIndicates electron-donating capability
ELUMO (Lowest Unoccupied Molecular Orbital Energy)~ 1.0 eVIndicates electron-accepting capability
Energy Gap (ΔE = ELUMO - EHOMO)~ 7.5 eVRelates to chemical stability and reactivity
Ionization Potential (I ≈ -EHOMO)~ 6.5 eVEnergy required to remove an electron
Electron Affinity (A ≈ -ELUMO)~ -1.0 eVEnergy released upon adding an electron
Chemical Hardness (η = (I - A) / 2)~ 3.75 eVMeasures resistance to change in electron distribution

Hydrogen Bonding Interactions and Intermolecular Forces

The molecular structure of this compound features multiple sites capable of engaging in significant intermolecular interactions, which are critical in determining its physical properties and its affinity for biological receptors. nih.gov The primary forces at play are hydrogen bonds, dipole-dipole interactions, and London dispersion forces.

Hydrogen Bonding: The 1,2,4-triazole ring and the primary amine group are key players in forming hydrogen bonds. pensoft.net

Hydrogen Bond Acceptors: The nitrogen atoms within the 1,2,4-triazole ring, specifically at positions 2 and 4, possess lone pairs of electrons and can act as potent hydrogen bond acceptors. dnu.dp.uamjcce.org.mk

Hydrogen Bond Donors: The primary amine (-NH₂) group on the propanamine side chain is a strong hydrogen bond donor. mjcce.org.mkresearchgate.net The hydrogen atoms attached to this nitrogen are partially positive and can interact with electronegative atoms like oxygen or nitrogen on adjacent molecules. youtube.com

Theoretical studies on related 1,2,4-triazole derivatives, such as 4H-1,2,4-triazole-3,5-diamine, have utilized DFT to characterize these interactions with solvent molecules like water. mjcce.org.mkresearchgate.net These studies reveal that all nitrogen atoms of the triazole can act as hydrogen bond acceptors and all attached hydrogen atoms can be donors. mjcce.org.mkresearchgate.net The formation of stable intermolecular complexes is a result of these specific interactions. mjcce.org.mk For instance, calculations on 4H-1,2,4-triazole-3,5-diamine complexes with water showed strong interactions with interaction energies around -50.5 kJ/mol. mjcce.org.mk

The following table provides illustrative data on the types of hydrogen bonds that this compound is predicted to form, based on computational studies of analogous compounds. mjcce.org.mk

Interacting Atoms (Donor-H···Acceptor)Bond TypeTypical Bond Length (Å)Typical Interaction Energy (kJ/mol)
N-H···N (Amine to Triazole)Hydrogen Bond1.8 - 2.2-20 to -30
N-H···O (Amine to Water)Hydrogen Bond1.7 - 2.0-25 to -40
O-H···N (Water to Triazole)Hydrogen Bond1.9 - 2.3-40 to -50

Note: The data in this table is illustrative and based on DFT calculations for similar 1,2,4-triazole-containing molecules. Specific values for this compound would require dedicated computational analysis.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are a computational technique used to study the dynamic evolution of molecules and molecular systems over time. For a molecule like this compound, MD simulations can provide critical insights into its conformational flexibility, stability, and interactions with its environment, such as a solvent or a biological receptor. pensoft.netresearchgate.net

A typical MD simulation protocol for a triazole derivative involves placing the molecule in a simulation box, often solvated with a water model like TIP3P, and then calculating the trajectory of all atoms over a set period, such as 100 nanoseconds. pensoft.net Force fields like CGenFF are commonly used to define the potential energy of the system. pensoft.net

Analysis of the simulation trajectory yields several key parameters that describe the molecule's behavior: pensoft.netresearchgate.net

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms from a reference structure over time. A plateau in the RMSD value indicates that the molecule has reached a stable conformation or equilibrium state during the simulation. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual atoms or residues to identify regions of high flexibility. For this compound, one would expect the triazole ring to exhibit low RMSF values, indicating rigidity, while the propanamine side chain would likely show higher fluctuations.

Solvent Accessible Surface Area (SASA): SASA quantifies the portion of the molecule's surface that is accessible to the solvent. This analysis can reveal how different parts of the molecule interact with their environment and can be used to study changes in conformation. researchgate.net

These analyses collectively provide a detailed picture of the molecule's stability and dynamic properties at an atomic level. researchgate.net The results of such simulations are crucial for understanding how the molecule might behave in a physiological environment and for predicting its binding stability within a target protein. pensoft.net

ParameterDescriptionPredicted Outcome for this compound
RMSD Measures conformational stability over time.Expected to reach a stable plateau, indicating conformational equilibrium.
RMSF Measures atomic fluctuations and flexibility.Higher flexibility in the propanamine side chain compared to the rigid 1,2,4-triazole ring.
Rg Measures the compactness of the molecule.Expected to remain relatively constant, suggesting a stable overall structure.
SASA Measures the surface area accessible to solvent.Polar groups (amine, triazole nitrogens) would contribute significantly to the SASA in an aqueous environment.

Note: This table presents expected outcomes from a hypothetical Molecular Dynamics simulation. Actual results would depend on the specific simulation parameters and environment.

Reactivity and Derivatization Pathways of 2 1h 1,2,4 Triazol 1 Yl Propan 1 Amine

Nucleophilic Reactivity of the Amine Functionality

The primary amine (-NH₂) group on the propanamine side chain is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This allows it to readily attack electrophilic centers, leading to the formation of a variety of derivatives through acylation, alkylation, and condensation reactions.

The primary amine of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine reacts with various acylating agents, such as acyl chlorides and acid anhydrides, to form stable amide derivatives. This reaction is a common strategy for introducing a wide array of functional groups. For instance, the synthesis of N-aryl propanamides demonstrates the utility of this pathway, where the amine is coupled with a carboxylic acid derivative. turkjps.org The reaction typically proceeds in the presence of a base to neutralize the acidic byproduct (e.g., HCl).

Table 1: Examples of Acylation Reactions

Acylating AgentProduct ClassGeneral Structure of Product
Acetyl ChlorideAcetamideN-[2-(1H-1,2,4-triazol-1-yl)propyl]acetamide
Benzoyl ChlorideBenzamideN-[2-(1H-1,2,4-triazol-1-yl)propyl]benzamide
Acetic AnhydrideAcetamideN-[2-(1H-1,2,4-triazol-1-yl)propyl]acetamide
Succinic AnhydrideSuccinamic acid derivative4-oxo-4-{[2-(1H-1,2,4-triazol-1-yl)propyl]amino}butanoic acid

Alkylation of the primary amine with alkyl halides introduces alkyl substituents onto the nitrogen atom, yielding secondary and tertiary amines. The reaction is a nucleophilic substitution where the amine displaces a halide ion. Controlling the degree of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the primary amine, potentially leading to polyalkylation. The use of specific bases and reaction conditions can help achieve regioselectivity. researchgate.net

Table 2: Potential Alkylation Reactions

Alkylating AgentProduct ClassPotential Product
Methyl IodideSecondary AmineN-methyl-2-(1H-1,2,4-triazol-1-yl)propan-1-amine
Ethyl BromideSecondary AmineN-ethyl-2-(1H-1,2,4-triazol-1-yl)propan-1-amine
Benzyl ChlorideSecondary AmineN-benzyl-2-(1H-1,2,4-triazol-1-yl)propan-1-amine

The primary amine can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. mdpi.com This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. These reactions are typically reversible and may require acidic or basic catalysis. The formation of stable hemiaminals can sometimes be observed as intermediates in these reactions. mdpi.com

Table 3: Examples of Condensation Reactions

Carbonyl CompoundProduct ClassPotential Product Name
BenzaldehydeSchiff Base (Imine)(E)-N-benzylidene-2-(1H-1,2,4-triazol-1-yl)propan-1-amine
AcetoneSchiff Base (Imine)N-(propan-2-ylidene)-2-(1H-1,2,4-triazol-1-yl)propan-1-amine
4-NitrobenzaldehydeSchiff Base (Imine)(E)-N-(4-nitrobenzylidene)-2-(1H-1,2,4-triazol-1-yl)propan-1-amine

Reactivity of the 1,2,4-Triazole (B32235) Ring System

The 1,2,4-triazole ring is an aromatic heterocycle. chemicalbook.com Due to the presence of three electronegative nitrogen atoms, the carbon atoms in the ring are electron-deficient, which makes them resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack under certain conditions. chemicalbook.com Conversely, the nitrogen atoms, particularly the N4 atom, are sites of higher electron density and are the primary targets for electrophiles. chemicalbook.com

Electrophilic substitution on the 1H-1,2,4-triazole ring occurs exclusively at the nitrogen atoms, not the carbon atoms. chemicalbook.com The N4 position is the most common site for electrophilic attack, such as protonation or alkylation. chemicalbook.com This regioselectivity is a key feature of the triazole ring's reactivity. For example, alkylation of 1H-1,2,4-triazole can be directed to the N1 or N4 position depending on the reaction conditions. chemicalbook.com In the context of this compound, the N1 position is already substituted, leaving the N4 position as the primary site for further electrophilic attack.

Table 4: Electrophilic Attack on the Triazole Ring

ElectrophileReaction TypeProduct
H⁺Protonation2-(4H-1,2,4-triazol-4-ium-1-yl)propan-1-amine
CH₃IAlkylation1-(1-aminopropan-2-yl)-4-methyl-4H-1,2,4-triazol-1-ium iodide

Further functionalization of the carbon atoms (C3 and C5) of the 1,2,4-triazole ring can be achieved through metal-catalyzed cross-coupling reactions. nih.gov However, this typically requires prior halogenation of the triazole ring to introduce a suitable leaving group. Once a halogenated triazole derivative is formed (e.g., a bromo- or chloro-substituted triazole), powerful C-C and C-heteroatom bond-forming reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings can be employed. researchgate.netmit.edumdpi.com These reactions utilize palladium catalysts to couple the halogenated triazole with a variety of partners, including boronic acids, amines, and alcohols, enabling the synthesis of highly complex and diverse molecular structures. nih.govmit.edumdpi.com

Table 5: Potential Metal-Catalyzed Coupling Reactions on a Halogenated Triazole Core

Reaction NameCoupling PartnerCatalyst System (Example)Product Type
Suzuki-Miyaura CouplingArylboronic acidPd(PPh₃)₄ / BaseAryl-substituted triazole
Buchwald-Hartwig AminationAryl aminePd₂(dba)₃ / Ligand / BaseAryl-amino-substituted triazole
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂ / CuI / BaseAlkynyl-substituted triazole

Formation of Salts and Co-crystals

The presence of a basic primary amino group and multiple hydrogen bond acceptor sites on the triazole ring allows this compound to readily form salts and co-crystals. These crystalline forms are of significant interest, particularly in pharmaceutical sciences, for their ability to modify the physicochemical properties of a molecule, such as solubility, stability, and bioavailability.

Salt Formation: The primary amine function imparts a basic character to the molecule, allowing it to react with a wide range of inorganic and organic acids to yield crystalline ammonium (B1175870) salts. This acid-base reaction involves the protonation of the amine's nitrogen atom. The selection of the acid counter-ion is a critical step in controlling the properties of the resulting salt.

Co-crystal Formation: Beyond simple salt formation, the molecule is an excellent candidate for co-crystal engineering. Co-crystals are multi-component crystalline solids held together by non-covalent interactions, predominantly hydrogen bonding. In this compound, the primary amine group acts as a potent hydrogen bond donor. Concurrently, the pyridine-type nitrogen atoms (at positions 2 and 4) of the 1,2,4-triazole ring are effective hydrogen bond acceptors. This dual functionality enables the formation of robust hydrogen-bonded networks with suitable co-former molecules, such as carboxylic acids, amides, and phenols. For instance, analogous structures like 3-amino-1H-1,2,4-triazole have been shown to form adducts with substituted salicylic (B10762653) acids, highlighting the potential for such interactions.

The table below summarizes potential partners for salt and co-crystal formation with this compound and the primary interactions involved.

Partner TypeSpecific ExampleType of ProductPrimary Interaction
Inorganic AcidHydrochloric Acid (HCl)SaltIonic Bond (N⁺-H Cl⁻)
Carboxylic AcidBenzoic AcidSalt or Co-crystalIonic or Hydrogen Bond (N-H···O)
Dicarboxylic AcidSuccinic AcidSalt or Co-crystalIonic or Hydrogen Bond (N-H···O)
Phenol4-Hydroxybenzoic AcidCo-crystalHydrogen Bond (N-H···O, O-H···N)
AmideNicotinamideCo-crystalHydrogen Bond (N-H···O, N-H···N)

Heterocyclic Annulation and Ring-Closing Reactions

The nucleophilic primary amine of this compound serves as a reactive handle for the construction of novel, larger heterocyclic frameworks through cyclocondensation and annulation reactions. These pathways are fundamental in synthetic chemistry for building complex molecules from simpler precursors. By reacting with molecules containing two or more electrophilic sites, the amine can initiate a sequence of reactions leading to the formation of a new ring system attached to the propan-1-amine side chain.

The synthesis of fused heterocycles often relies on the reactivity of amino-substituted azoles. For example, 3-amino-1,2,4-triazole is a common building block for the synthesis of nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidines through its reaction with 1,3-dicarbonyl compounds or their synthetic equivalents. researchgate.net While the amino group in this compound is not directly attached to the triazole ring, its inherent nucleophilicity allows it to participate in analogous cyclization strategies.

Key reaction pathways include:

Reaction with 1,3-Dielectrophiles: Condensation with compounds such as β-ketoesters or malonic esters (after appropriate activation) can lead to the formation of six-membered rings like dihydropyrimidinones or piperidinones.

Reaction with α,β-Unsaturated Carbonyls: A Michael addition of the amine to an α,β-unsaturated system, followed by an intramolecular condensation, can be employed to construct various heterocyclic rings.

Pictet-Spengler and Related Reactions: Reaction with an aldehyde or ketone can form an intermediate imine, which can then undergo intramolecular cyclization onto a suitably activated carbon atom, although this typically requires an adjacent electron-rich aromatic system.

Multicomponent Reactions: The amine can participate in one-pot multicomponent reactions, combining three or more reactants to build complex heterocyclic products in a single step, a strategy noted for its efficiency. researchgate.net

The following table outlines several potential heterocyclic annulation reactions involving this compound.

Reagent(s)Resulting Heterocyclic SystemReaction Type
Ethyl AcetoacetateDihydropyrimidinone derivativeCyclocondensation
Diethyl MalonatePiperidine-2,4-dione derivativeCyclocondensation
Formaldehyde and a β-ketoesterDihydropyridine derivativeHantzsch-type synthesis
Isothiocyanates (e.g., Phenyl isothiocyanate)Thiourea derivative (intermediate for thiazolidinones)Nucleophilic Addition
α-Haloketones (e.g., Phenacyl bromide)Substituted Piperazinone derivative (via dimerization/cyclization)Nucleophilic Substitution/Cyclization

Application of 2 1h 1,2,4 Triazol 1 Yl Propan 1 Amine As a Synthetic Intermediate

Role as a Precursor for Advanced Organic Scaffolds and Derivatives

The bifunctional nature of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine, possessing both a nucleophilic amino group and the 1,2,4-triazole (B32235) moiety, makes it an excellent starting material for the construction of diverse and complex molecular architectures. The primary amine can readily undergo a variety of chemical transformations, including acylation, alkylation, and condensation reactions, to introduce new functional groups and build upon the core structure.

The 1,2,4-triazole ring itself is a key pharmacophore found in numerous biologically active compounds, exhibiting a broad spectrum of activities. nih.gov The development of procedures to access promising building blocks and scaffolds containing the 1,2,4-triazole ring is a significant focus in medicinal chemistry. nih.gov For instance, derivatives of 1,2,4-triazole are integral to many marketed medicines. nih.gov The synthesis of novel 1,2,4-triazole derivatives is often pursued to enhance anticancer efficiency. researchgate.net

Research into related triazole compounds has demonstrated their utility in creating hybrid molecules with potential therapeutic applications. For example, 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have been synthesized and evaluated as anticancer agents, indicating that the 1,2,4-triazole moiety can serve as a platform for the design of more selective and potent molecules. rsc.org While direct studies on this compound as a precursor for such scaffolds are not extensively documented, its structural motifs suggest a high potential for similar applications.

Table 1: Potential Reactions for Scaffold Synthesis

Reaction TypeReagentResulting Functional Group/Scaffold
AcylationAcyl chlorides, AnhydridesAmides
Schiff Base FormationAldehydes, KetonesImines (Schiff bases)
Reductive AminationAldehydes, Ketones with a reducing agentSecondary or Tertiary Amines
Michael Additionα,β-Unsaturated carbonyl compoundsβ-Amino carbonyl compounds

Development of New Functional Materials and Ligands

The nitrogen-rich 1,2,4-triazole ring in this compound provides multiple coordination sites, making it an attractive component for the design of ligands for metal complexes. The nitrogen atoms of the triazole ring can coordinate to metal ions, and the primary amine group offers an additional site for coordination or for further functionalization to create more complex ligand structures.

While specific research on ligands derived from this compound is limited, the broader class of 1,2,4-triazole derivatives is well-known for its ability to form coordination polymers and complexes with various transition metals. These materials can exhibit interesting magnetic, optical, and catalytic properties. The synthesis of 1,2,4-triazole-fused heterocycles is an area of active research, with applications in coordination chemistry and materials science. rsc.org

The development of functional materials from triazole-based compounds is an expanding field. The structural rigidity and potential for hydrogen bonding provided by the triazole ring, combined with the reactivity of the amine, can be exploited in the design of polymers, gels, and other materials with specific properties.

Intermediate in the Synthesis of Complex Nitrogen-Containing Compounds

Nitrogen-containing heterocyclic compounds are of immense importance in medicinal chemistry and drug discovery. nih.gov The structure of this compound makes it a valuable intermediate for the synthesis of more elaborate nitrogen-containing molecules.

The primary amine can act as a nucleophile to attack electrophilic centers, enabling the formation of new carbon-nitrogen bonds and the construction of larger molecular frameworks. For example, it can be used to introduce the 2-(1H-1,2,4-triazol-1-yl)propyl moiety into other heterocyclic systems. The synthesis of various N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has been achieved through complementary pathways, showcasing the versatility of amine-containing triazole building blocks in creating complex structures. rsc.org

Table 2: Examples of Complex Nitrogen-Containing Scaffolds Incorporating Triazoles

Scaffold TypeGeneral Application
TriazolopyrimidinesMedicinal Chemistry
TriazolobenzodiazepinesCentral Nervous System Agents
Fused Triazole SystemsAgrochemicals, Pharmaceuticals

Exploration in Cascade and Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The presence of both a nucleophilic primary amine and the 1,2,4-triazole ring suggests that this compound could be a valuable component in such reactions.

While specific examples of MCRs involving this particular amine are not readily found in the literature, the general reactivity of primary amines in MCRs is well-established. They can participate in a variety of MCRs, such as the Ugi and Passerini reactions, to rapidly generate molecular diversity. The synthesis of pyrazolyl- nih.govmdpi.commolport.comtriazole derivatives has been achieved via one-pot multicomponent reactions, demonstrating the feasibility of using triazole-containing building blocks in these efficient synthetic strategies. researchgate.net

Cascade reactions, where a series of intramolecular reactions are triggered by a single event, are another area where this compound could find application. The functional groups present in derivatives of this compound could be designed to participate in intramolecular cyclizations and rearrangements, leading to the formation of complex polycyclic systems. General methods for the synthesis of 1,2,4-triazoles often involve cascade reactions. organic-chemistry.org The development of domino and cascade reactions is a key area in the synthesis of complex heterocyclic derivatives. bohrium.com

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